[33P]2MeSADP
Beschreibung
Eigenschaften
Molekularformel |
C11H17N5O10P2S |
|---|---|
Molekulargewicht |
477.29 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydroxy(33P)phosphoryl hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O10P2S/c1-29-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(25-10)2-24-28(22,23)26-27(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1/i27+2,28+2 |
InChI-Schlüssel |
WLMZTKAZJUWXCB-JLOOSCHCSA-N |
Isomerische SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[33P](=O)(O)O[33P](=O)(O)O)O)O)N |
Kanonische SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Herkunft des Produkts |
United States |
Methodological Frameworks Utilizing 33p 2mesadp
Radioligand Binding Assay Methodologies
Radioligand binding assays are fundamental in receptor pharmacology, allowing for the direct measurement of ligand-receptor interactions. [33P]2MeSADP, due to its high affinity and specificity for certain P2Y receptors, is an invaluable radioligand in these studies.
Saturation Binding Experiments with this compound
Saturation binding experiments are performed to determine the density of specific receptor sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its binding affinity. In a typical experiment, a constant amount of cellular membrane preparation is incubated with increasing concentrations of this compound until equilibrium is reached.
Total binding is measured at each concentration, and non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is then calculated by subtracting the non-specific binding from the total binding. The resulting data are plotted with specific binding on the y-axis and the concentration of this compound on the x-axis, generating a hyperbolic saturation curve.
Research on human platelets has utilized saturation binding assays with this compound to characterize P2Y12 receptors. In a study involving 24 healthy subjects, the median number of [33P]2MeS-ADP binding sites on platelets was found to be 647 sites per platelet, with a median Kd of 3.8 nM. nih.gov In another investigation, the specific binding of [33P]2MeS-ADP to platelets from individuals with a primary secretion defect revealed a lower number of binding sites (347, 443, and 490 sites/platelet ) with a Kd ranging from 2.8 to 3.9 nM. nih.gov
Table 1: Saturation Binding Data for this compound on Human Platelets
| Subject Group | Number of Subjects/Patients | Receptor Density (Bmax) (sites/platelet) | Dissociation Constant (Kd) (nM) |
|---|---|---|---|
| Normal Subjects | 24 | 647 (median) | 3.8 (median) |
| Primary Secretion Defect Patients (Patient 1) | 1 | 347 | 2.8 - 3.9 |
| Primary Secretion Defect Patients (Patient 2) | 1 | 443 | 2.8 - 3.9 |
| Primary Secretion Defect Patients (Patient 3) | 1 | 490 | 2.8 - 3.9 |
| Primary Secretion Defect Patient (Patient 4) | 1 | 710 | 3.7 |
Competitive Binding Studies and Ligand Displacement Analysis
Competitive binding assays are employed to determine the affinity of unlabeled ligands (competitors) for a receptor by measuring their ability to displace a labeled ligand, in this case, this compound. In these experiments, a fixed concentration of this compound is incubated with cellular membranes in the presence of varying concentrations of the unlabeled competitor.
As the concentration of the unlabeled ligand increases, it competes with this compound for binding to the receptor, leading to a decrease in the measured radioactivity. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The equilibrium dissociation constant of the competitor (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
A study investigating the binding of the P2Y12 antagonist ticagrelor to recombinant human P2Y12 receptors demonstrated competitive binding against [33P]2MeS-ADP, with a resulting Ki of 4.3 ± 1.3 nM. This indicates that ticagrelor and 2MeSADP compete for the same or overlapping binding sites on the P2Y12 receptor.
Table 2: Competitive Binding Data for P2Y12 Receptor Antagonists using this compound
| Competing Ligand | Receptor Source | Radioligand | Ki Value (nM) |
|---|---|---|---|
| Ticagrelor | Recombinant human P2Y12 | [33P]2MeS-ADP | 4.3 ± 1.3 |
Determination of Receptor Binding Site Characteristics (e.g., Binding Affinity, Receptor Density)
The data obtained from saturation and competitive binding assays are crucial for characterizing the binding properties of a receptor.
Binding Affinity (Kd and Ki): The Kd value, determined from saturation binding experiments, represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium. A lower Kd value signifies a higher binding affinity. Similarly, the Ki value from competitive binding studies indicates the affinity of an unlabeled ligand for the receptor.
Receptor Density (Bmax): The Bmax value, also derived from saturation binding, represents the total number of specific binding sites in the tissue or cell preparation. It is typically expressed as sites per cell or femtomoles per milligram of protein.
As mentioned earlier, studies on human platelets have determined a median Bmax of 647 sites per platelet and a median Kd of 3.8 nM for [33P]2MeS-ADP in healthy individuals. nih.gov These parameters can be altered in disease states, as evidenced by the lower Bmax values observed in some patients with primary secretion defects. nih.gov
Preparation of Cellular Membranes for Binding Assays
The preparation of high-quality cellular membranes is a critical prerequisite for successful radioligand binding assays. For studies involving P2Y receptors on platelets, a common procedure involves the isolation of platelets from whole blood, followed by washing and subsequent membrane preparation.
A general protocol for preparing platelet membranes involves the following steps:
Platelet Isolation: Platelet-rich plasma is obtained by centrifugation of whole blood.
Washing: The platelets are washed to remove plasma proteins and other blood components. This often involves centrifugation and resuspension in a suitable buffer.
Lysis: The washed platelets are lysed to release their cellular contents. This can be achieved through methods such as homogenization in a cold lysis buffer.
Membrane Isolation: The lysate is subjected to differential centrifugation to separate the membrane fraction from other cellular components. A low-speed spin removes nuclei and intact cells, followed by a high-speed spin to pellet the membranes. giffordbioscience.com
Resuspension and Storage: The final membrane pellet is resuspended in a buffer and can be stored at -80°C for future use. giffordbioscience.com
Ex Vivo and Transgenic Animal Model Applications of [³³P]2MeSADP
The application of [³³P]2MeSADP extends to ex vivo studies on tissues from animal models, providing insights into the physiological consequences of genetic modification or pharmacological treatment.
Studies in Transgenic Mouse Models (e.g., P2Y1 Receptor Overexpression in Megakaryocytic/Platelet Lineage)
Transgenic animal models are powerful tools for dissecting the in vivo function of specific receptors. Mouse models have been developed with lineage-specific overexpression of the P2Y₁ receptor in megakaryocytes and platelets mdpi.com. These mice exhibit platelet hyper-reactivity and an enhanced propensity for thrombosis, confirming the critical role of the P2Y₁ receptor in initiating platelet aggregation mdpi.com.
In this context, ex vivo radioligand binding assays on platelets isolated from these transgenic animals are a key methodological step. The use of [³³P]2MeSADP allows for the direct quantification of the increased P2Y₁ receptor density on the platelet surface, correlating the molecular-level changes (receptor number) with the observed functional phenotype (hyper-reactivity).
Analysis of Platelets from Animals with Pharmacological Interventions
Ex vivo binding assays with [³³P]2MeSADP are essential for evaluating the in vivo efficacy and mechanism of action of antiplatelet drugs. A primary example is the study of thienopyridines, such as clopidogrel (B1663587).
Clopidogrel is a prodrug whose active metabolite irreversibly antagonizes the P2Y₁₂ receptor. To characterize this effect, rats are treated orally with clopidogrel, after which platelets are isolated for ex vivo analysis nih.govnih.govnih.gov. Radioligand binding studies using [³H]-2-MeS-ADP demonstrate that clopidogrel administration leads to a dose-dependent decrease in the total number of binding sites (Bmax) on rat platelets, without significantly altering the binding affinity (Kd) nih.gov. This finding is consistent with a noncompetitive, irreversible inhibition of the receptor and provides a quantitative measure of the drug's target engagement in vivo nih.gov. These assays can discriminate between drug-sensitive and drug-resistant receptor populations on the platelet surface nih.gov.
| Treatment Group | Dissociation Constant (Kᴅ) (nM) | Maximum Binding Capacity (Bmax) (fmol/10⁸ cells) | Reference |
|---|---|---|---|
| Control (Untreated) | 0.9 ± 0.2 | 160 ± 11 | nih.gov |
| Clopidogrel-Treated (Resistant Sites) | 0.9 ± 0.2 | 47 ± 5 | nih.gov |
Molecular Targets and Receptor Interactions of 33p 2mesadp
Purinergic P2Y Receptor Subtypes as Primary Research Targets
The primary application of [³³P]2MeSADP is in the characterization of P2Y receptors, which are G protein-coupled receptors activated by extracellular nucleotides like ADP and ATP.
[³³P]2MeSADP has been employed to quantify and characterize the P2Y₁ receptor, particularly on platelets. Studies have utilized this radioligand to determine receptor density and to investigate the effects of pharmacological agents on P2Y₁ receptor binding. For instance, saturation binding studies on wild-type mouse platelets indicated the presence of approximately 150 ± 31 P2Y₁ receptors per platelet, while in transgenic mice overexpressing the P2Y₁ receptor, this density increased to 276 ± 34 receptors per platelet, demonstrating an 84% rise nih.gov. Furthermore, experiments using [³³P]2MeSADP have shown that clopidogrel (B1663587) treatment does not significantly affect P2Y₁ receptor binding sites, suggesting that the P2Y₁ receptor is not the primary target of this drug researchgate.netresearchgate.net. Desensitization studies have also indicated that [³³P]2MeSADP binding sites decrease upon platelet activation, correlating with the disappearance of P2Y₁ receptor sites nih.gov. The P2Y₁ selective antagonist MRS2179 has been used in conjunction with [³³P]2MeSADP to differentiate P2Y₁ binding whiterose.ac.uk.
The P2Y₁₂ receptor, a key player in platelet aggregation, is another significant target for [³³P]2MeSADP. Competitive binding studies have been performed using [³³P]2MeSADP to assess the affinity of various compounds for the P2Y₁₂ receptor. For example, in Chinese Hamster Ovary (CHO) cells transfected with the P2Y₁₂ receptor, competitive binding studies using [³³P]2MeSADP have determined the Kᵢ of PSB0739 to be 25 ± 3.2 nM biorxiv.org. Investigations into the effects of clopidogrel on platelet P2Y₁₂ receptor binding have utilized [³³P]2MeSADP, revealing that clopidogrel administration reduced radioligand binding to P2Y₁₂ by approximately 80% oup.com. Further studies on clopidogrel-treated rat platelets showed that residual [³³P]2MeSADP binding could be displaced by unlabeled 2MeSADP with a Kᵢ of 8 ± 1.3 nM, and also by A2P5P and A3P5P with Kᵢ values of 9.5 ± 1.1 μM and 8.7 ± 1.2 μM, respectively researchgate.net. These findings underscore the utility of [³³P]2MeSADP in quantifying P2Y₁₂ receptor occupancy and characterizing the efficacy of P2Y₁₂ antagonists oup.com.
[³³P]2MeSADP has also been employed in the characterization of the P2Y₁₃ receptor. Studies have used [³³P]2MeSADP binding assays to compare the affinity of 2-methylthioadenosine (B1229828) diphosphate (B83284) (2MeSADP) and adenosine (B11128) diphosphate (ADP) for this receptor. In cell membranes, 2MeSADP was found to be more potent than ADP in displacing [³³P]2MeSADP, indicating a higher affinity for the P2Y₁₃ receptor nih.govresearchgate.netresearchgate.net. Specific EC₅₀ values for 2MeSADP at the human P2Y₁₃ receptor have been reported, providing quantitative data on its agonist potency rndsystems.commedchemexpress.com.
While [³³P]2MeSADP is primarily used for P2Y receptors due to its structural similarity to ADP, its selectivity is crucial for accurate characterization. Although direct studies detailing [³³P]2MeSADP binding to P2X subtypes are less common, the differential pharmacology of P2Y and P2X receptors is well-established. For instance, while ADP primarily signals through P2Y receptors, ATP can activate both P2Y and P2X receptors. Some studies mention the use of selective antagonists to ensure that observed binding or functional effects are specific to the target P2Y subtype, thereby implicitly differentiating from other P2 receptor families whiterose.ac.uk. For example, adenosine 2',5'-diphosphate sodium has been noted to exhibit non-selective antagonism at recombinant and human platelet P2X₁ receptors medchemexpress.com.
Agonist Potency and Efficacy Profiling Using [³³P]2MeSADP
The use of [³³P]2MeSADP extends to profiling the potency and efficacy of agonists at purinergic receptors.
[³³P]2MeSADP and its unlabeled counterpart, 2MeSADP, are frequently used to compare the potency of different agonists, particularly in relation to ADP. Studies have consistently shown that 2MeSADP is a more potent agonist than ADP at several P2Y receptor subtypes. For example, at the human P2Y₁₃ receptor, 2MeSADP exhibits an EC₅₀ of 19 nM, whereas ADP's potency is generally lower researchgate.netrndsystems.commedchemexpress.com. Similarly, at the human P2Y₁ receptor, 2MeSADP demonstrates a pEC₅₀ of 8.29, indicating higher potency compared to ADP rndsystems.commedchemexpress.com. At the human P2Y₁₂ receptor, 2MeSADP shows a pEC₅₀ of 9.05 or an EC₅₀ of 5 nM, also suggesting greater potency than ADP rndsystems.commedchemexpress.com. These comparative potency data are often derived from radioligand binding assays or functional assays where [³³P]2MeSADP serves as the radioligand or its binding is displaced by other agonists nih.govresearchgate.netresearchgate.net.
Data Tables
Table 1: 2-MeSADP Potency at Select P2Y Receptor Subtypes
| Receptor Subtype | Potency Metric | Value | Reference(s) |
| Human P2Y₁ | pEC₅₀ | 8.29 | rndsystems.commedchemexpress.com |
| Human P2Y₁₂ | pEC₅₀ | 9.05 | rndsystems.com |
| Human P2Y₁₂ | EC₅₀ | 5 nM | medchemexpress.com |
| Human P2Y₁₃ | EC₅₀ | 19 nM | rndsystems.commedchemexpress.com |
| Rat P2Y₆ | pEC₅₀ | 5.75 | medchemexpress.com |
Table 2: [³³P]2MeSADP Binding and Displacement Data
| Receptor/Cell Type | Condition / Competitor | Metric | Value | Reference(s) |
| Wild-type Mouse Platelets | P2Y₁ Receptor Density | Sites/platelet | 150 ± 31 | nih.gov |
| Transgenic Mouse Platelets | P2Y₁ Receptor Density | Sites/platelet | 276 ± 34 | nih.gov |
| Human Platelets (Clopidogrel) | P2Y₁₂ Binding Reduction | % | ~80% | oup.com |
| Rat Platelets (Clopidogrel) | 2MeSADP Displacement | Kᵢ | 8 ± 1.3 nM | researchgate.net |
| Rat Platelets (Clopidogrel) | A2P5P Displacement | Kᵢ | 9.5 ± 1.1 μM | researchgate.net |
| Rat Platelets (Clopidogrel) | A3P5P Displacement | Kᵢ | 8.7 ± 1.2 μM | researchgate.net |
| CHO cells transfected with P2Y₁₂R | PSB0739 Displacement | Kᵢ | 25 ± 3.2 nM | biorxiv.org |
Compound List:
[³³P]2MeSADP (2-methylthioadenosine-5'-diphosphate, ³³P-labeled)
2MeSADP (2-methylthioadenosine-5'-diphosphate)
ADP (Adenosine diphosphate)
ATP (Adenosine triphosphate)
MRS2179 (N-methyl-2-deoxyadenosine-3',5'-bisphosphate)
A2P5P (Adenosine 2',5'-diphosphate)
A3P5P (Adenosine 3',5'-diphosphate)
PSB0739
Clopidogrel
Investigation of Ligand-Specific Receptor Conformations
While direct crystal structures of the P2Y12 receptor bound to [33P]2MeSADP are not detailed in the provided literature, studies employing this radioligand, alongside computational modeling and analyses of other ligand-bound structures, offer insights into receptor-ligand interactions. The P2Y12 receptor exhibits conformational plasticity, and the binding of different ligands, including nucleotide agonists like 2-methylthio-ADP (2MeSADP), and non-nucleotide antagonists, can induce distinct structural changes. Research has indicated that nucleotide and non-nucleotide ligands can interact differently within the P2Y12 receptor's binding site, potentially involving extracellular regions and leading to conformational shifts that influence receptor signaling ( acs.org, mdpi.com). These ligand-induced conformational variations are crucial for understanding the mechanisms of action of various P2Y12 modulators.
Antagonist Binding and Receptor Blockade Studies with this compound
This compound serves as a critical tool for assessing the binding affinity and receptor blockade capabilities of various P2Y12 receptor antagonists. Through competitive binding assays, the displacement of this compound by these compounds allows for the quantification of their inhibitory potency.
Competitive Antagonism Analysis
Competitive antagonism studies using this compound have been instrumental in characterizing the potency of several key P2Y12 receptor antagonists. These studies typically involve measuring the reduction in specific this compound binding in the presence of increasing concentrations of the test compound.
Clopidogrel Active Metabolite and Prasugrel (B1678051) Active Metabolite: The active metabolites of clopidogrel and prasugrel are potent inhibitors of the P2Y12 receptor. Studies utilizing this compound binding assays have demonstrated that these metabolites achieve high levels of P2Y12 receptor blockade, with reported blockade efficiencies of 93.0% for clopidogrel active metabolite and 97.9% for prasugrel active metabolite ( whiterose.ac.uk). In some contexts, the active metabolite of clopidogrel was found to be unable to displace bound 2MeSADP at concentrations up to 2 μM ( nih.gov).
Cangrelor: As a direct-acting, reversible P2Y12 antagonist, cangrelor has been evaluated using this compound binding assays. It exhibits strong P2Y12 receptor blockade, with reported efficiencies of 93.6% ( whiterose.ac.uk). Cangrelor has been shown to act as a non-competitive antagonist for platelets ( whiterose.ac.uk, capes.gov.br) and can competitively inhibit the binding of 2MeSADP ( researchgate.net).
MRS2179: This compound is primarily recognized as a P2Y1 receptor antagonist. Studies indicate that MRS2179 does not displace this compound binding, underscoring the specificity of this compound for the P2Y12 receptor over the P2Y1 receptor ( researchgate.net).
A2P5P and A3P5P: These nucleotide analogues have been investigated in competition assays with this compound. They demonstrated displacement of radioligand binding, with reported inhibition constants (Ki) of 9.5 ± 1.1 μM for A2P5P and 8.7 ± 1.2 μM for A3P5P, indicating moderate affinity for the P2Y12 receptor ( researchgate.net).
AR-C67085MX: This compound is noted as a potent antagonist, particularly for the P2Y13 receptor, with an IC50 of 4 nM ( nih.gov). Its interaction with the P2Y12 receptor in the context of this compound binding is also referenced ( researchgate.net), where it is ranked among potent P2Y12 ligands.
Salvianolic Acids: The provided search results did not yield specific information regarding the competitive antagonism of this compound binding by salvianolic acids.
Table 1: Competitive Antagonism of this compound Binding
| Compound | Target Receptor | Ki (nM) / IC50 (nM) | Percentage Blockade | Reference Citations |
| 2-methylthio-ADP (2MeSADP) | P2Y12 | 8 ± 1.3 nM | N/A | researchgate.net |
| A2P5P | P2Y12 | 9,500 ± 1,100 nM | N/A | researchgate.net |
| A3P5P | P2Y12 | 8,700 ± 1,200 nM | N/A | researchgate.net |
| Clopidogrel Active Metabolite | P2Y12 | N/A | ~93.0% | whiterose.ac.uk |
| Prasugrel Active Metabolite | P2Y12 | N/A | ~97.9% | whiterose.ac.uk |
| Cangrelor | P2Y12 | N/A | ~93.6% | whiterose.ac.uk |
| AR-C67085MX | P2Y12 | N/A | N/A | researchgate.net |
| MRS2179 | P2Y1 | N/A | N/A | researchgate.net |
Identification of Non-Competitive and Allosteric Receptor Modulators
While the literature extensively details competitive antagonism, the identification of non-competitive or allosteric modulators using this compound is less explicitly described. However, the classification of certain agents as non-competitive antagonists, such as cangrelor in platelet studies ( whiterose.ac.uk, capes.gov.br), suggests potential interactions that are not strictly competitive for the primary orthosteric binding site occupied by this compound. Ticagrelor has also been described as acting non-competitively to ADP, while competitively with 2MeSADP, implying complex binding interactions that could involve allosteric mechanisms or distinct binding pockets ( researchgate.net).
Cellular and Subcellular Mechanisms Unveiled by 33p 2mesadp Research
Regulation of Adenylyl Cyclase Activity through [33P]2MeSADP-Targeted Receptors
Adenylyl cyclase (AC) activity is a critical regulator of cellular responses, particularly in platelets where cAMP levels influence aggregation. researchgate.netresearchgate.net this compound has been instrumental in studying how P2Y receptors modulate AC. researchgate.netresearchgate.net The P2Y12 receptor, a primary target for this compound binding assays, is coupled to Gi proteins, which exert an inhibitory effect on adenylyl cyclase. researchgate.netresearchgate.net This inhibition leads to a reduction in intracellular cAMP concentrations, thereby removing a brake on platelet activation and enhancing the pro-aggregatory signals generated by other pathways. researchgate.netresearchgate.net Consequently, this compound binding assays are vital for quantifying the P2Y12 receptor population, which is essential for understanding the extent of AC inhibition and the efficacy of P2Y12 antagonists. nih.govoup.com In contrast, the P2Y1 receptor, while also studied using this compound, does not significantly impact adenylyl cyclase down-regulation. researchgate.net
Intracellular Signaling Cascades Affected by this compound Binding
The binding of this compound to its target receptors initiates downstream intracellular signaling cascades that dictate cellular responses. researchgate.netresearchgate.net
Phospholipase C ActivationThe Gq-coupled P2Y1 receptor, a significant focus of this compound research, directly mediates the activation of phospholipase C beta (PLCβ).researchgate.netresearchgate.netThis enzymatic activation is a pivotal step in the signaling pathway, leading to the hydrolysis of the membrane phospholipid PIP2 into IP3 and DAG.researchgate.netresearchgate.netIP3 acts as a second messenger that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, resulting in a transient increase in cytosolic Ca2+ concentration.researchgate.netresearchgate.netSimultaneously, DAG activates protein kinase C (PKC), a serine/threonine kinase that phosphorylates numerous downstream targets, influencing various cellular processes.researchgate.netresearchgate.netResearch has confirmed that the P2Y1 receptor is responsible for ADP-induced platelet shape change and calcium mobilization, and that these responses are significantly attenuated by selective P2Y1 antagonists, underscoring the role of PLC activation.researchgate.net
Data Tables
Table 1: this compound Binding Affinities and Receptor Densities This table summarizes key binding parameters obtained from studies using this compound as a radioligand.
| Receptor Target | Cell Type/Sample | Binding Affinity (Kd) | Receptor Density | Reference |
| P2Y1/P2T | Meg-01 cells | 13 ± 3 nM | 13 ± 7 fmoles/μg protein | nih.gov |
| P2Y1 | Human platelets | ~5 nM | ~600 sites/platelet | researchgate.net |
| P2Y12 | Rat platelets | 4.5 ± 0.3 nM | Not specified | researchgate.net |
| P2Y12 | Rat platelets | 8 ± 1.3 nM (2MeSADP) | Not specified | researchgate.net |
| P2Y12 | Human platelets | Not specified | Not specified | nih.gov |
| P2Y12 | Human platelets | Not specified | Not specified | oup.com |
| P2Y12 | Human platelets | Not specified | Not specified | whiterose.ac.uk |
Note: Some studies report binding affinities for unlabeled ligands displacing this compound, which are also included.
Table 2: P2Y Receptor Agonist Potency and Selectivity (2-Methylthioadenosine diphosphate) This table shows the potency of 2-methylthioadenosine (B1229828) diphosphate (B83284) (2MeSADP) at different P2Y receptor subtypes, as determined in various studies.
| Receptor Target | pEC50 / EC50 | Reference |
| P2Y1 | pEC50 = 8.29 | tocris.comrndsystems.com |
| P2Y12 | pEC50 = 9.05 | tocris.comrndsystems.com |
| P2Y13 | EC50 = 19 nM | tocris.comrndsystems.com |
Mitogen-Activated Protein (MAP) Kinase Pathways (e.g., ERK1/2)
Research employing this compound has demonstrated its role in activating key signaling cascades, including the Mitogen-Activated Protein (MAP) kinase pathways. Studies have shown that stimulation with ADP or its analog 2-MeSADP can lead to the phosphorylation and activation of ERK1/2 (Extracellular signal-regulated kinase 1/2), JNK (c-Jun N-terminal kinase), and p38 kinase in various cell types, such as human endothelial cells ahajournals.orgahajournals.org. This activation is often mediated through the P2Y1 receptor, a primary target for ADP signaling. The phosphorylation of these MAP kinases is a critical step in cellular responses like migration and proliferation. For instance, in human umbilical vein endothelial cells (HUVECs), 2-MeSADP-induced ERK1/2 phosphorylation was concentration-dependently inhibited by the P2Y1 receptor antagonist MRS2179 ahajournals.org.
Phosphoinositide 3-Kinase (PI3-kinase) Activation
This compound has also been instrumental in investigating the activation of the Phosphoinositide 3-kinase (PI3-kinase) pathway. This pathway is crucial for cell survival, growth, and migration. In studies involving astrocytes, agonists of P2Y receptors, including 2-MeSADP, were shown to significantly increase the phosphorylation of Akt (also known as Protein Kinase B) at both Ser473 and Thr308 residues nih.gov. This Akt phosphorylation is a downstream event of PI3-kinase activation. Similarly, in platelets, P2Y12 receptor activation by ADP or its analogs is known to activate the PI3K/Akt signaling axis, which plays a role in platelet aggregation and granule secretion whiterose.ac.ukmdpi.comspandidos-publications.com.
Receptor Desensitization and Internalization Dynamics Studied with this compound
The use of this compound has provided critical insights into how P2Y receptors, particularly P2Y1 and P2Y12, undergo desensitization and internalization following agonist stimulation. These processes are vital for regulating cellular responsiveness and preventing overstimulation.
Differential Regulation and Down-Regulation of P2Y Receptor Subtypes
Studies have revealed differential regulation of P2Y receptor subtypes. For example, research on platelets has shown that following stimulation with non-hydrolyzable ADP analogs like ADPβS, the P2Y1 receptor undergoes desensitization and down-regulation, evidenced by a decrease in this compound binding sites nih.govresearchgate.net. In contrast, the P2cyc (P2Y12) receptor appeared to remain functional, suggesting distinct regulatory mechanisms for these subtypes nih.gov. Further investigations using this compound binding assays in transgenic mice have quantified P2Y1 receptor density, showing an 84% increase in TG mice overexpressing the receptor, leading to hyper-reactivity capes.gov.br. Conversely, clopidogrel (B1663587) treatment in rats reduced this compound binding sites by 70%, indicating receptor down-regulation nih.govresearchgate.net.
Ligand-Induced Receptor Trafficking and Fate
This compound has been used to track the fate of P2Y receptors after ligand binding. Activated P2Y1 receptors have been shown to be internalized through a clathrin-dependent pathway in platelets and transfected cells researchgate.net. While a substantial fraction of P2Y12 receptors may also be transiently internalized, most remain at the plasma membrane, suggesting a distinct trafficking mechanism compared to P2Y1 researchgate.net. This differential trafficking contributes to the distinct signaling properties and desensitization patterns of these receptors. For instance, impaired P2Y1 receptor desensitization, studied using this compound binding, led to increased P2Y1 receptor signaling in vitro researchgate.net.
Cellular Morphological Changes (e.g., Shape Change, Pseudopod Formation)
This compound research has linked P2Y receptor activation to observable cellular morphological changes. In platelets, ADP-induced shape change is a rapid response that is initiated by the P2Y1 receptor nih.govknu.edu.af. Studies using radiolabeled ligands like this compound help in characterizing the binding sites responsible for these initial events. While specific data on pseudopod formation directly linked to this compound measurements were not detailed in the provided snippets, the role of P2Y1 receptor activation in initiating platelet shape change, which involves cytoskeletal rearrangements, is well-established nih.govknu.edu.af.
Granule Secretion Mechanisms
The role of this compound in studying granule secretion mechanisms is evident in its use to investigate platelet activation. ADP, acting through P2Y receptors, potentiates platelet secretion, including the release of alpha-granules and dense granules mdpi.comoup.com. For example, overexpression of the P2Y1 receptor in transgenic mice enabled ADP to induce granule secretion, a process not observed in wild-type platelets, highlighting the receptor's critical role capes.gov.br. Furthermore, studies on the antiplatelet effects of various compounds often examine their impact on ADP-induced granule release, with this compound serving as a tool to understand the underlying receptor-mediated signaling pathways spandidos-publications.comresearchgate.net.
Advanced Research Applications and Future Directions in 33p 2mesadp Studies
Comprehensive Characterization of Purinergic Receptor Expression and Density in Diverse Biological Systems
[33P]2MeSADP has been instrumental in quantifying the expression levels and density of purinergic receptors across various biological systems. In human platelets, binding studies using this radioligand have revealed approximately 600 high-affinity binding sites for 2MeSADP, with a dissociation constant (Kd) around 5 nM, characteristic of a P2T receptor nih.govresearchgate.net. These studies provide a baseline for understanding normal receptor populations.
Further investigations have utilized this compound to characterize receptor density in experimental models. For instance, studies on wild-type (WT) mouse platelets identified an average of 150 ± 31 P2Y1 receptors per platelet researchgate.netnih.govcapes.gov.brresearchgate.net. In contrast, transgenic (TG) mice engineered to overexpress the P2Y1 receptor specifically in the megakaryocytic/platelet lineage exhibited a significantly higher density, with 276 ± 34 P2Y1 receptors per platelet, representing an 84% increase researchgate.netnih.govcapes.gov.brresearchgate.net. These findings underscore the utility of this compound in quantifying receptor expression differences between normal and genetically modified systems. Similarly, the human megakaryoblastic cell line Meg-01 has been characterized using this compound, revealing a P2T purinoceptor with a Kd of 13 ± 3 nM and a density of 13 ± 7 fmoles/μg protein nih.gov.
Table 1: P2Y1 Receptor Density in Mouse Platelets
| Group | P2Y1 Receptor Density ( sites/platelet ) | Reference |
| Wild-Type (WT) Mouse | 150 ± 31 | researchgate.netnih.govcapes.gov.brresearchgate.net |
| Transgenic (TG) Mouse | 276 ± 34 | researchgate.netnih.govcapes.gov.brresearchgate.net |
Table 2: this compound Binding Characteristics in Human Platelets
| Binding Site Characteristic | Value | Reference |
| High-affinity sites | ~600 | nih.govresearchgate.net |
| Kd | ~5 nM | nih.govresearchgate.net |
| Receptor Type | P2T | nih.govresearchgate.net |
Discovery, Characterization, and Validation of Novel Purinergic Receptor Agonists and Antagonists
This compound is a foundational tool in the discovery and validation pipeline for new purinergic receptor modulators. It serves as a radiolabeled reference ligand in competitive binding assays, enabling the characterization of novel compounds targeting P2Y12 receptors biorxiv.orgwhiterose.ac.uknih.govbmj.com. For instance, researchers utilize this compound to determine the inhibitory constants (Ki) of potential antagonists, such as AZD1283, Elinogrel, and Ticagrelor, by observing their ability to displace the radioligand from its binding sites on cells or membrane preparations expressing the P2Y12 receptor biorxiv.org.
The compound's known affinity and binding characteristics make it an essential component in high-throughput screening campaigns and subsequent validation studies. For example, its use in competitive displacement studies against various P2Y ligands helps establish the specificity and potency of newly identified molecules biorxiv.orgresearchgate.netnih.gov. The development of robust in vitro binding assays using radioligands like this compound is crucial for guiding the optimization of drug candidates targeting these receptors biorxiv.org.
Table 3: Ki Values of P2Y12 Receptor Ligands using this compound
| Ligand | P2Y Target(s) | Ki (nM) | Assay Type (using this compound) | Reference |
| 2MeSADP | P2Y1, P2Y12, P2Y13 | 18.9 ± 2.61 | Saturation binding on CHO-K1 cells transfected with P2Y12R; Saturation binding on human platelets | biorxiv.org |
| AZD1283 | P2Y12 | 2.66 ± 0.60 | Competitive binding against [3H]2MeSADP on COS7 cells transfected with P2Y12R | biorxiv.org |
| Elinogrel | P2Y12 | 7.00 ± 0.54 | Competitive binding against this compound on CHO cells transfected with P2Y12R | biorxiv.org |
| Ticagrelor | P2Y12 | 20.1 ± 0.25 | Competitive binding using this compound on CHO cells transfected with P2Y12R | biorxiv.org |
Elucidation of Purinergic Receptor Roles in Specific Pathophysiological Models (excluding human clinical trial data)
This compound-based research has significantly contributed to understanding the roles of purinergic receptors in various pathophysiological states, particularly concerning platelet function, by employing experimental models and in vitro systems.
Mechanisms of Platelet Hyper-reactivity in Models
Studies involving genetically modified animal models have leveraged this compound to investigate platelet hyper-reactivity. Transgenic mice overexpressing the P2Y1 receptor, as quantified by this compound binding, demonstrated a phenotype of platelet hyper-reactivity in vitro. These platelets exhibited increased aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP) and collagen, and the overexpression of P2Y1 receptors enabled ADP to induce granule secretion, which was not observed in wild-type platelets researchgate.netnih.govcapes.gov.brresearchgate.net. This suggests that the density of P2Y1 receptors, as measured by this compound binding, is critical for certain platelet activation events and can contribute to hyper-responsive states.
Understanding Molecular Bases of Congenital Platelet Receptor Defects
This compound binding assays are crucial for identifying and characterizing congenital platelet disorders related to purinergic receptors. In patients with inherited impairments in ADP-induced platelet aggregation but normal shape change, studies using this compound revealed significantly reduced levels of ADP receptor binding sites, strongly implicating a deficiency in the receptor population targeted by this radioligand nih.govresearchgate.net. Specifically, patients with congenital defects of the platelet P2Y12 receptor have been found to have approximately 30% of the normal number of platelet binding sites for this compound, often associated with deletions in the P2Y12 gene knu.edu.af. This highlights the diagnostic utility of this compound binding assays in evaluating platelet receptor density and diagnosing inherited platelet function disorders knu.edu.af.
Advancements in Radioligand Binding Assay Development and Standardization
The development and refinement of radioligand binding assays are central to the utility of this compound. This radioligand has been extensively validated for its use in saturation and competitive binding assays, employing either isolated platelets or membrane preparations from various cell types, including those engineered to express specific purinergic receptors biorxiv.orgwhiterose.ac.uknih.govbmj.comknu.edu.afwhiterose.ac.uknih.govresearchgate.netresearchgate.net. Standardization efforts focus on optimizing incubation times, buffer compositions, and the inclusion of specific antagonists (e.g., P2Y1 antagonists like MRS2179) to ensure the accurate measurement of specific binding and to differentiate between receptor subtypes researchgate.netnih.govresearchgate.netwhiterose.ac.ukresearchgate.net.
The ongoing development of assays aims to improve throughput and accuracy for drug discovery. For instance, this compound continues to be a reference standard for evaluating new radioligands targeting P2Y12 receptors biorxiv.org. Its application in assessing the degree of P2Y12 receptor blockade by antiplatelet agents, such as cangrelor (B105443), clopidogrel (B1663587), and prasugrel (B1678051), is critical for understanding drug efficacy and pharmacodynamics whiterose.ac.uknih.govbmj.com.
Integration of this compound Research with Computational Modeling of Biochemical Pathways
The quantitative data derived from this compound binding studies can be integrated with computational modeling approaches to gain a deeper understanding of purinergic signaling networks. By incorporating experimentally determined receptor densities and affinities, computational models can simulate the dynamic behavior of these pathways, predict cellular responses under various conditions, and explore emergent properties such as signal integration and feedback loops researchgate.net.
While direct examples of integrating specific this compound binding data into computational models are emerging, the principle involves using these quantitative measures as foundational parameters. Such integration allows researchers to build more accurate in silico representations of platelet activation cascades, thereby facilitating the prediction of how alterations in receptor expression or the presence of pharmacological modulators might impact cellular function and disease states. This synergy between radioligand binding data and computational biology offers a powerful avenue for advancing research in purinergic signaling.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for studying [33P]2MeSADP receptor specificity in platelet activation studies?
- Methodological Answer : Use competitive binding assays with radiolabeled this compound to quantify receptor affinity. Validate specificity by comparing binding inhibition with P2Y1/P2Y12 antagonists (e.g., MRS2500 or AR-C66096). Include controls with non-hydrolyzable ADP analogs to distinguish between receptor subtypes .
- Table : Common Assays for Receptor Specificity
| Assay Type | Key Reagents | Target Receptor | Reference |
|---|---|---|---|
| Radioligand Binding | [3H]ADP, this compound | P2Y1 | |
| Functional Assay | Calcium flux inhibitors | P2Y1/P2Y12 |
Q. How can researchers validate binding affinity data for this compound across different platelet preparations?
- Methodological Answer : Standardize platelet isolation protocols (e.g., citrate vs. heparin anticoagulants) to minimize variability. Perform parallel experiments with fresh vs. fixed platelets to assess receptor integrity. Use Scatchard analysis for affinity constant (Kd) validation .
Q. What analytical methods are suitable for quantifying this compound metabolites in neuroprotection studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry to detect metabolites like 2-methylthioadenosine. Validate metabolite activity via adenosine receptor (A1/A3) agonist assays .
- Table : Key Metabolites and Detection Methods
| Metabolite | Detection Method | Biological Activity |
|---|---|---|
| 2-methylthioadenosine | HPLC-MS | A1/A3 receptor agonist |
| AST-004 (MRS4322) | Radiolabel tracing | Neuroprotection |
Q. How to differentiate this compound’s direct receptor effects from downstream signaling artifacts in neural stem cell (NSC) studies?
- Methodological Answer : Use P2Y13-specific antagonists (e.g., MRS2211) to block 2MeSADP effects. Combine with lineage-tracing markers (e.g., βIII-tubulin for neurons) to confirm NSC activation vs. proliferation .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s neuroprotective effects in traumatic brain injury (TBI) models?
- Methodological Answer :
Pharmacokinetic Profiling : Monitor metabolite conversion rates (e.g., AST-004) across species to address interspecies variability .
Receptor Crosstalk : Co-administer A3 receptor antagonists (e.g., MRS1523) to isolate P2Y13-mediated effects .
Dosage Optimization : Conduct dose-response curves in acute vs. chronic TBI models to identify therapeutic windows .
Q. What experimental strategies enhance the specificity of this compound in activating P2Y13 receptors in adult neural stem cells?
- Methodological Answer :
- Use CRISPR/Cas9-edited NSCs lacking P2Y13 to establish receptor-specific phenotypes.
- Combine with single-cell RNA sequencing to map downstream signaling pathways (e.g., ERK1/2 phosphorylation) .
- Table : Advanced Techniques for NSC Studies
| Technique | Application | Outcome Metric |
|---|---|---|
| CRISPR Knockout | Receptor specificity validation | βIII-tubulin+ neuron count |
| scRNA-seq | Pathway mapping | Differential gene expression |
Q. How to address discrepancies in this compound binding modes predicted by molecular docking vs. crystallographic data?
- Methodological Answer :
Perform mutagenesis on residues in "Pocket 1" (e.g., R256, Y259) to test docking hypotheses .
Validate with thermodynamic integration (TI) simulations to compare binding free energies of proposed modes .
Q. What methodological safeguards ensure this compound’s stability in long-term neuroprotection experiments?
- Methodological Answer :
- Store aliquots at -80°C with antioxidants (e.g., DTT) to prevent radiolysis.
- Regularly verify purity via thin-layer chromatography (TLC) and adjust storage conditions based on degradation kinetics .
Key Considerations for Experimental Design
- Data Contradiction Analysis : When conflicting results arise (e.g., neuroprotection efficacy), systematically evaluate variables such as metabolite half-life, receptor density, and model-specific injury mechanisms .
- Reproducibility : Document platelet preparation protocols and NSC culture conditions in detail, adhering to IUPAC guidelines for data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
